molecular formula C15H21NO2 B5867603 3-cyclohexyl-N-(3-hydroxyphenyl)propanamide

3-cyclohexyl-N-(3-hydroxyphenyl)propanamide

Cat. No. B5867603
M. Wt: 247.33 g/mol
InChI Key: NREAZDZEAOZBPH-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(3-hydroxyphenyl)propanamide is a molecule that has gained significant attention in the scientific community due to its potential use in drug development. This compound belongs to the class of amides and is commonly referred to as CPP. CPP has been studied extensively for its potential therapeutic applications, and

Mechanism of Action

CPP's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. CPP has also been shown to interact with the opioid receptors in the body, which are involved in pain management.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). CPP has also been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. In addition, CPP has been shown to have antioxidant properties, which may play a role in its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP is that it is relatively easy to synthesize, making it a cost-effective option for lab experiments. It has also been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of CPP is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of CPP. One potential area of research is the development of CPP-based drugs for the treatment of pain and inflammation-related disorders. Another area of research is the study of CPP's potential use in cancer treatment. Additionally, further research is needed to fully understand CPP's mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of CPP involves the reaction of 3-hydroxybenzaldehyde with cyclohexylamine in the presence of acetic acid. The resulting product is then converted to CPP through the reaction with propanoyl chloride. This method has been optimized to produce high yields of CPP, making it a reliable and cost-effective method for the synthesis of this compound.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. CPP has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-cyclohexyl-N-(3-hydroxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-14-8-4-7-13(11-14)16-15(18)10-9-12-5-2-1-3-6-12/h4,7-8,11-12,17H,1-3,5-6,9-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREAZDZEAOZBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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